molecular formula C24H32ClNO4 B1670959 Chlorhydrate de drotavérine CAS No. 985-12-6

Chlorhydrate de drotavérine

Numéro de catalogue: B1670959
Numéro CAS: 985-12-6
Poids moléculaire: 434.0 g/mol
Clé InChI: JBFLYOLJRKJYNV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le chlorhydrate de drotaverine est un dérivé de la benzylisoquinoléine connu pour ses puissantes propriétés antispasmodiques. Il est principalement utilisé pour soulager les spasmes musculaires lisses dans les voies gastro-intestinales et génito-urinaires. Structurellement apparenté à la papavérine, le chlorhydrate de drotaverine est un inhibiteur sélectif de la phosphodiestérase-4, ce qui entraîne une relaxation des muscles lisses .

Applications De Recherche Scientifique

Clinical Applications

  • Gastrointestinal Disorders
    • Irritable Bowel Syndrome (IBS) : Drotaverine hydrochloride has been shown to significantly reduce abdominal pain and improve stool frequency in patients with IBS. A randomized controlled trial demonstrated that patients receiving 80 mg of drotaverine three times daily for four weeks experienced a marked reduction in pain severity compared to placebo .
    • Cholecystitis and Gallbladder Disorders : Drotaverine is effective in alleviating abdominal pain associated with gallbladder issues, including biliary colic. It helps relieve spasms that may occur during gallbladder inflammation .
  • Genitourinary Conditions
    • Renal Colic : Studies have indicated that drotaverine is comparable to diclofenac sodium in managing acute renal colic pain. A clinical trial found that both drugs provided significant pain relief, with drotaverine showing a slightly higher percentage of patients reporting effective pain reduction .
    • Menstrual Pain : Drotaverine is commonly prescribed for dysmenorrhea (menstrual cramps), providing rapid relief from abdominal discomfort associated with menstrual cycles .
  • Obstetric Applications
    • Cervical Spasm During Labor : Drotaverine can be used to manage cervical spasms during childbirth, facilitating smoother labor progression by reducing discomfort and muscle tension .

Safety and Efficacy

Drotaverine hydrochloride is generally well-tolerated, with a low incidence of major side effects. Commonly reported side effects include nausea, dizziness, and hypotension; however, these are typically mild and transient . Clinical studies consistently highlight its efficacy in reducing symptoms across various conditions without significant adverse effects.

Case Studies

  • Self-Medication Trends : A study involving general practitioners indicated that drotaverine is frequently self-prescribed by patients for conditions like cholelithiasis and nephrolithiasis. The majority of patients reported high satisfaction rates with the treatment's effectiveness and onset speed .
  • Comparative Efficacy : In a head-to-head comparison with diclofenac for renal colic treatment, drotaverine demonstrated similar efficacy while maintaining a favorable safety profile, suggesting its viability as an alternative analgesic option .

Pharmacological Insights

Drotaverine's pharmacokinetics reveal a rapid absorption profile, with peak plasma concentrations typically reached within one hour post-administration. The drug's half-life allows for flexible dosing schedules, enhancing patient compliance and therapeutic outcomes .

Mécanisme D'action

Target of Action

Drotaverine hydrochloride primarily targets phosphodiesterase-4 (PDE4) . PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in various cellular processes . By inhibiting PDE4, drotaverine hydrochloride affects the concentration of cAMP within cells .

Mode of Action

Drotaverine hydrochloride acts as a selective inhibitor of PDE4 . By inhibiting this enzyme, it prevents the breakdown of cAMP . This leads to an increase in cAMP concentration within cells . The elevated levels of cAMP then lead to a decrease in the uptake of calcium ions (Ca2+) by the cells . This change in calcium ion distribution results in the relaxation of smooth muscles .

Biochemical Pathways

The primary biochemical pathway affected by drotaverine hydrochloride involves the cAMP-PDE4 axis . By inhibiting PDE4, drotaverine hydrochloride prevents the degradation of cAMP, leading to its accumulation within cells . This increased concentration of cAMP then leads to a decrease in the uptake of calcium ions by the cells . The resulting changes in calcium ion distribution within the cells lead to the relaxation of smooth muscles .

Pharmacokinetics

The pharmacokinetics of drotaverine hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). The bioavailability of drotaverine hydrochloride is highly variable, with a peak at 45–60 minutes post-administration . It is primarily metabolized in the liver . The elimination half-life of drotaverine hydrochloride ranges from 7 to 16 hours . More than 50% of the drug is excreted in urine and approximately 30% in bile .

Result of Action

The primary result of drotaverine hydrochloride’s action is the relaxation of smooth muscles . This is achieved through its inhibition of PDE4 and the subsequent changes in cAMP and calcium ion levels within cells . This relaxation of smooth muscles can alleviate spasms in the gastrointestinal tract, urinary system, and gall bladder .

Action Environment

The action of drotaverine hydrochloride can be influenced by various environmental factors. For instance, the drug should be used only in well-ventilated areas or outdoors . Prolonged or repeated exposure should be avoided, and precautionary measures against static discharge should be taken . The drug’s action, efficacy, and stability can also be influenced by factors such as the patient’s health status, the presence of other medications, and individual variations in drug metabolism and response .

Analyse Biochimique

Biochemical Properties

Drotaverine hydrochloride interacts with the enzyme phosphodiesterase 4 (PDE4). By inhibiting PDE4, it leads to elevated levels of cAMP, which results in smooth muscle relaxation . This interaction with PDE4 is the primary biochemical reaction that Drotaverine hydrochloride is involved in.

Cellular Effects

Drotaverine hydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by causing smooth muscle relaxation . This relaxation is achieved through the inhibition of PDE4 and the subsequent increase in cAMP levels . This can impact cell signaling pathways and cellular metabolism, particularly in cells that contain smooth muscle.

Molecular Mechanism

The molecular mechanism of action of Drotaverine hydrochloride involves its binding to PDE4, inhibiting the enzyme’s activity . This inhibition prevents the degradation of cAMP, leading to increased levels of this molecule within the cell . The elevated cAMP levels then lead to the relaxation of smooth muscle cells .

Temporal Effects in Laboratory Settings

It is known that the drug has a fast response time, with effects observable within minutes of administration .

Dosage Effects in Animal Models

In animal models, Drotaverine hydrochloride has been shown to have a dose-dependent analgesic effect

Metabolic Pathways

Drotaverine hydrochloride undergoes extensive hepatic metabolism, which is its main route of elimination . It may also undergo biliary excretion to form conjugated metabolites .

Transport and Distribution

It is known that the drug is well absorbed after oral administration and is subject to first-pass metabolism .

Subcellular Localization

It is known that Drotaverine hydrochloride does not significantly influence the autonomic nervous system and does not penetrate into the central nervous system .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du chlorhydrate de drotaverine implique plusieurs étapes clés :

    Chlorométhylation : L'orthoéthoxyéthoxybenzène est chlorométhylé en utilisant du chlorure d'hydrogène et de la formaline en présence de chlorure de calcium dans un milieu de trichloréthylène pour produire du diéthoxynitrile.

    Cyanuration : Le chlorure de diéthoxybenzyle est préparé en utilisant la catalyse interfaciale avec de l'iodure de potassium, de la triéthylamine et de l'acétone.

    Préparation de l'acide diéthoxyphénylacétique : Le diéthoxynitrile est converti en acide diéthoxyphénylacétique.

    Condensation : L'acide diéthoxyphénylacétique est condensé avec de la diéthoxyamine pour former de l'éthoxyamide.

    Cyclisation : L'éthoxyamide subit une cyclisation avec l'oxychlorure de phosphore.

    Recristallisation : La dernière étape implique une recristallisation pour obtenir du chlorhydrate de drotaverine technique.

Méthodes de Production Industrielle : La production industrielle du chlorhydrate de drotaverine suit des voies de synthèse similaires mais à plus grande échelle, garantissant un rendement et une pureté élevés. Le processus implique des mesures rigoureuses de contrôle de la qualité pour répondre aux normes pharmaceutiques .

Types de Réactions :

    Oxydation : Le chlorhydrate de drotaverine peut subir des réactions d'oxydation, bien que celles-ci soient moins courantes dans ses applications typiques.

    Réduction : Les réactions de réduction ne sont généralement pas associées au chlorhydrate de drotaverine.

    Substitution : Le composé peut subir des réactions de substitution, en particulier en présence de nucléophiles forts.

Réactifs et Conditions Communs :

    Agents Oxydants : Des agents oxydants doux peuvent être utilisés, mais les conditions spécifiques dépendent du résultat souhaité.

    Nucléophiles : Des nucléophiles forts peuvent faciliter les réactions de substitution.

Principaux Produits : Le principal produit des réactions du chlorhydrate de drotaverine est le composé parent lui-même, avec des sous-produits mineurs en fonction des conditions de réaction .

Comparaison Avec Des Composés Similaires

Uniqueness of Drotaverine Hydrochloride: Drotaverine hydrochloride stands out due to its selective inhibition of phosphodiesterase-4, leading to more potent and prolonged smooth muscle relaxation compared to similar compounds. Its unique mechanism of action and higher efficacy make it a preferred choice in many therapeutic applications .

Activité Biologique

Drotaverine hydrochloride is a well-established antispasmodic agent primarily used to alleviate smooth muscle spasms in various clinical settings, particularly within the gastrointestinal and genitourinary systems. Its mechanism of action involves the selective inhibition of phosphodiesterase-4 (PDE4), leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent relaxation of smooth muscle tissues.

Drotaverine functions as a spasmolytic agent by inhibiting PDE4, which is responsible for the degradation of cAMP. This inhibition results in elevated cAMP levels, promoting smooth muscle relaxation. Additionally, drotaverine exhibits minor allosteric calcium channel blocking properties, behaving similarly to voltage-dependent L-type calcium channel blockers in vitro .

Pharmacodynamics and Pharmacokinetics

  • Absorption : Drotaverine has variable bioavailability after oral administration, ranging from 24.5% to 91%, with a mean of approximately 58.2% .
  • Volume of Distribution : The mean volume of distribution after an 80 mg dose is about 193 L .
  • Metabolism : It undergoes extensive hepatic metabolism, with major metabolites including 4'-desethyl-drotaverine and drotaveraldine, primarily eliminated through biliary excretion .

Irritable Bowel Syndrome (IBS)

A multicentric, randomized, double-blind study involving 180 patients with IBS demonstrated that drotaverine significantly improved abdominal pain and stool frequency compared to placebo. Key findings included:

  • Pain Frequency Reduction : The percentage of patients reporting reduced pain frequency was significantly higher in the drotaverine group at weeks 2 (25.9%), 3 (60%), and 4 (77.7%) compared to the placebo group .
  • Global Relief Assessment : Patients reported an 85.9% improvement in abdominal pain perception with drotaverine versus 39.5% with placebo .

Acute Renal Colic

In a study comparing intramuscular drotaverine (80 mg) with diclofenac (75 mg) for renal colic pain relief:

  • Both medications showed significant pain reduction at 30 and 60 minutes post-administration, with VAS scores indicating a reduction of 52.4% for drotaverine and 49% for diclofenac at the 30-minute mark .
  • The effectiveness was rated similarly by patients in both treatment groups, suggesting that drotaverine is a viable alternative or adjunct to diclofenac for managing acute renal colic .

Self-Medication Practices

A study on self-medication with drotaverine among patients indicated high satisfaction rates, with over 90% reporting rapid onset of action and significant symptom relief. This suggests that drotaverine can effectively improve quality of life when used appropriately .

Comparative Efficacy

Research has shown that drotaverine's efficacy in managing abdominal pain is comparable to other antispasmodics, making it a preferred choice for many clinicians due to its safety profile and rapid action .

Propriétés

IUPAC Name

1-[(3,4-diethoxyphenyl)methylidene]-6,7-diethoxy-3,4-dihydro-2H-isoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO4.ClH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-10,13-16,25H,5-8,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFLYOLJRKJYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

985-12-6
Record name Drotaverine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=985-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Drotaverine hydrochloride
Reactant of Route 2
Drotaverine hydrochloride
Reactant of Route 3
Drotaverine hydrochloride
Reactant of Route 4
Drotaverine hydrochloride
Reactant of Route 5
Drotaverine hydrochloride
Reactant of Route 6
Drotaverine hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.